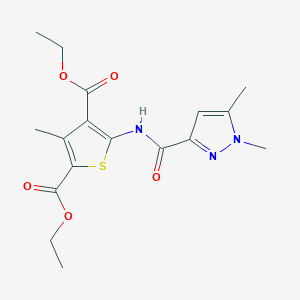
diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 3-methylthiophene-2,4-dicarboxylic acid. These compounds undergo esterification reactions with ethanol in the presence of a strong acid catalyst to form the diethyl esters. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate
- Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
- Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate
Uniqueness
Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ester groups and amide linkage provide versatility in chemical reactions, making it a valuable compound in various research fields.
Properties
CAS No. |
1052548-40-9 |
|---|---|
Molecular Formula |
C17H21N3O5S |
Molecular Weight |
379.4 g/mol |
IUPAC Name |
diethyl 5-[(1,5-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C17H21N3O5S/c1-6-24-16(22)12-10(4)13(17(23)25-7-2)26-15(12)18-14(21)11-8-9(3)20(5)19-11/h8H,6-7H2,1-5H3,(H,18,21) |
InChI Key |
BFLXQHKJQSWCRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















